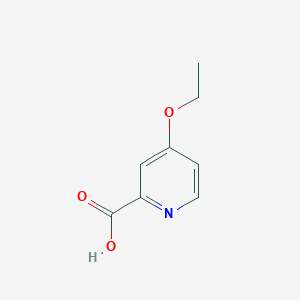

4-Ethoxypicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an ethoxy group attached to the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypicolinic acid typically involves the conversion of 4-nitro-2-methylpyridine-N-oxide to 4-ethoxy-2-methylpyridine-N-oxide by heating with sodium ethoxide. The ethoxy compound is then reduced with iron in acetic acid to yield 2-methyl-4-ethoxypyridine, which is subsequently oxidized to the acid using potassium permanganate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethoxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized under specific conditions.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Iron in acetic acid.

Substitution: Sodium ethoxide for ethoxy group introduction.

Major Products:

- Oxidation of 2-methyl-4-ethoxypyridine yields this compound.

- Reduction of nitro compounds yields corresponding amines.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives of picolinic acid exhibit significant antimicrobial activity. 4-Ethoxypicolinic acid has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 16 |

| S. aureus | 20 | |

| P. aeruginosa | 14 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells by interfering with critical cellular signaling pathways.

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.50 |

| HeLa | 11.20 |

| HepG-2 | 10.80 |

These findings suggest that this compound may be effective in treating breast and cervical cancer.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated, revealing its ability to inhibit pro-inflammatory cytokines.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the ethoxy group enhances its solubility and reactivity, facilitating interactions that lead to therapeutic effects.

Antimicrobial Efficacy Study

A study evaluated the efficacy of several picolinate derivatives against multidrug-resistant bacteria, highlighting that modifications at the 4-position significantly enhanced antibacterial activity compared to unmodified derivatives.

Cancer Cell Apoptosis Induction

A case study focused on the effects of this compound on MCF-7 cells demonstrated that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways and confirming its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 4-ethoxypicolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it prevents viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .

Comparaison Avec Des Composés Similaires

- 4-Methoxypicolinic acid

- 4-Chloropicolinic acid

- 5-Ethylpicolinic acid

Activité Biologique

4-Ethoxypicolinic acid (4-EPA) is a derivative of picolinic acid, which has gained attention for its diverse biological activities. This article explores the compound's physiological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes an ethoxy group attached to the pyridine ring. Its chemical formula is C9H11NO2, and it exhibits properties that make it a candidate for various biological studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that compounds related to picolinic acid exhibit broad-spectrum antiviral properties. They have been shown to inhibit enveloped viruses such as SARS-CoV-2 and influenza A by disrupting viral membrane integrity and preventing fusion with host cells .

- Immunomodulatory Effects : Similar to other derivatives of picolinic acid, 4-EPA may enhance immune responses. Studies suggest that picolinic acid can modulate macrophage activity, leading to increased production of inflammatory mediators .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, potentially through mechanisms involving metal ion chelation, which is crucial for microbial survival .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been identified:

- Inhibition of Viral Entry : 4-EPA interferes with the endocytic pathways that viruses use to enter host cells. It has been shown to affect endosome maturation and disrupt the fusion process necessary for viral entry .

- Macrophage Activation : The compound enhances the expression of macrophage inflammatory proteins (MIPs), which are critical for immune response modulation. This effect is likely mediated through pathways involving interferon-gamma (IFN-γ) .

Table 1: Summary of Biological Activities of this compound

Case Study: Antiviral Efficacy Against SARS-CoV-2

A notable study investigated the antiviral efficacy of related compounds in a Syrian hamster model. The results indicated significant protection against weight loss and mortality when treated with picolinic acid derivatives, highlighting their potential as therapeutic agents against emerging viral infections .

Propriétés

IUPAC Name |

4-ethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLLCKJVOTHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.